2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid
Description
2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted with an amino group linked to a 2,8-dimethylquinoline moiety. The quinoline ring system is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications, while the benzoic acid group provides a carboxylic acid functional group critical for solubility and intermolecular interactions. Its synthesis likely involves coupling reactions between substituted quinoline amines and benzoic acid derivatives, analogous to methodologies described for related compounds .
Structure
3D Structure
Properties
IUPAC Name |
2-[(2,8-dimethylquinolin-4-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-6-5-8-13-16(10-12(2)19-17(11)13)20-15-9-4-3-7-14(15)18(21)22/h3-10H,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRYGTSWCNPTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) in DMF may accelerate the coupling step, potentially enhancing yields to 75–85%.
Physicochemical Characterization Data
Table 4: Spectral Data for 2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic Acid
| Technique | Key Signals |
|---|---|
| FTIR | 1682 cm⁻¹ (C=O, carboxylic acid), 1590 cm⁻¹ (C=N quinoline) |
| ¹H NMR (DMSO-d6) | δ 13.2 (s, 1H, COOH), 8.45 (s, 1H, NH), 7.8–6.9 (m, 8H, aromatic), 2.6 (s, 6H, CH3) |
Chemical Reactions Analysis
Types of Reactions
2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, organic solvents (e.g., dichloromethane), catalysts (e.g., Pd/C).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Physicochemical Properties
- Melting Points: 2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid (predicted): Likely >200°C due to aromatic stacking and hydrogen bonding. Triazine-linked analogues (e.g., 4i): 217.5–220°C . Thiazole-substituted benzoic acids: ~139–140°C .
- Solubility: Quinoline-amino-benzoic acid hybrids may exhibit moderate aqueous solubility due to the carboxylic acid group, similar to 2-(4-methoxybenzoyl)benzoic acid, which shows solubility in polar aprotic solvents . Azo derivatives demonstrate pH-dependent solubility influenced by phenolic and carboxylic protons (pKa values: 3.5–5.0 for phenolic groups; 1.8–2.5 for carboxylic groups) .
Data Tables
Table 1: Comparative Physicochemical Data
Biological Activity
2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article reviews the biological activity of this compound, supported by various studies and findings.
Chemical Structure
The compound features a quinoline moiety linked to an amino group and a benzoic acid structure. This unique configuration is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. In vitro evaluations have demonstrated that derivatives of quinoline can inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 5.85 | |
| Compound B | A549 | 3.0 | |
| Compound C | HepG2 | 6.48 |
In a comparative study, the anticancer activity of certain derivatives was found to be superior to standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents.
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives are well-documented. Research indicates that compounds similar to this compound exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC, µM) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 15.62 | |
| Compound E | Escherichia coli | ≥62.5 | |
| Compound F | Candida albicans | 7.81 |
These findings suggest that the compound could be a viable candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
The anti-inflammatory effects of quinoline derivatives have also been observed in various studies. These compounds can inhibit key inflammatory pathways, making them potential therapeutic agents for inflammatory diseases.
Case Studies
- Case Study on Anticancer Activity : A study evaluated the efficacy of a series of quinoline-based compounds against the MCF-7 breast cancer cell line. The most potent compound exhibited an IC50 value significantly lower than that of standard treatments, highlighting its potential as a lead compound for further development .
- Case Study on Antimicrobial Activity : In a comparative analysis against common pathogens, a derivative showed remarkable effectiveness against Staphylococcus aureus with an MIC lower than many existing antibiotics, suggesting its potential role in treating resistant infections .
Molecular Mechanisms
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Anticancer Mechanism : It may act by inhibiting topoisomerase enzymes or inducing apoptosis in cancer cells.
- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
